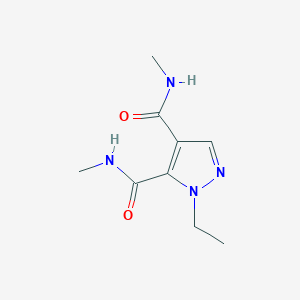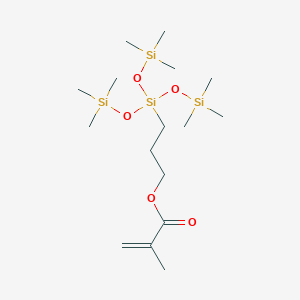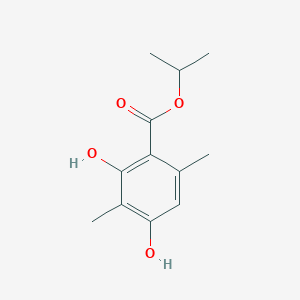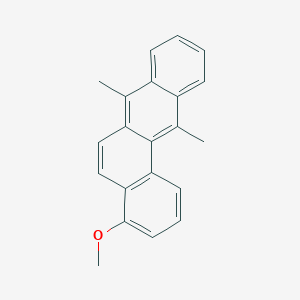
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide
Vue d'ensemble
Description
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide: is an organic compound with the molecular formula C12H10FN3O2. It is known for its applications in medicinal chemistry, particularly in the synthesis of heterocyclic urea derivatives, which are studied as potential kinase inhibitors for treating various diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide typically involves the reaction of 4-amino-3-fluorophenol with 2-pyridinecarboxylic acid. The resulting product undergoes subsequent reactions with thionyl chloride and formamide. Another method involves reacting 4-chloropyridine-2-carboxamide with 4-amino-3-fluorophenol in the presence of an inorganic base .
Industrial Production Methods: For industrial production, the process is optimized to ensure safety and cost-effectiveness. The use of inorganic bases instead of potassium t-butoxide reduces potential safety hazards. The reaction is followed by crystallization for separation, which simplifies the operation and lowers costs while minimizing environmental pollution .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions are possible but less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives .
Applications De Recherche Scientifique
Biology and Medicine: It has shown potential in developing novel therapeutics targeting P2X7 receptors. It is also suggested for use in diagnostic tools to detect P2X7 receptor expression levels in cancer cells.
Mécanisme D'action
The mechanism by which 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets, such as kinase enzymes. The presence of the fluorine atom can influence the molecule’s interaction with other molecules, potentially enhancing its biological activity.
Comparaison Avec Des Composés Similaires
- 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide
- 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride
- 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride
- 4-(2-Amino-5-methylphenoxy)-N-methylpyridine-2-carboxamide
Uniqueness: The uniqueness of 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide lies in its specific substitution pattern, which includes an amino group and a fluorine atom on the phenoxy ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOBRHWHVZDWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





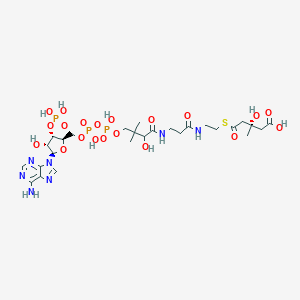

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)


